CCR6 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

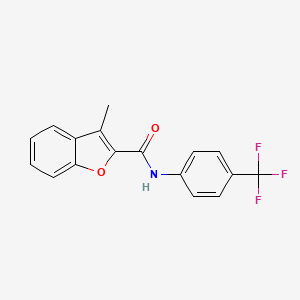

Molecular Formula |

C17H12F3NO2 |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

3-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C17H12F3NO2/c1-10-13-4-2-3-5-14(13)23-15(10)16(22)21-12-8-6-11(7-9-12)17(18,19)20/h2-9H,1H3,(H,21,22) |

InChI Key |

VHAWUBMHTMNOJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CCR6 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the C-C chemokine receptor type 6 (CCR6), its endogenous ligand CCL20, the subsequent signaling cascade upon their interaction, and the mechanisms by which CCR6 antagonists disrupt this pathway. It includes quantitative data for known antagonists and detailed protocols for key validation experiments.

Introduction: The CCR6-CCL20 Axis in Immunity and Disease

The C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a pivotal role in orchestrating immune cell trafficking.[1][2] It is predominantly expressed on various immune cells, including T helper 17 (Th17) cells, regulatory T (Treg) cells, B cells, and immature dendritic cells.[1][3][4] The exclusive high-affinity chemokine ligand for CCR6 is CCL20, also known as Macrophage Inflammatory Protein-3 alpha (MIP-3α). The interaction between CCR6 and CCL20, often termed the CCR6-CCL20 axis, is fundamental for the migration of these immune cells to specific tissues under both homeostatic and inflammatory conditions.

Dysregulation of the CCR6-CCL20 axis is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease (IBD). In these conditions, elevated levels of CCL20 in affected tissues recruit CCR6-expressing pathogenic immune cells, which in turn release pro-inflammatory cytokines like IL-17 and IL-22, perpetuating tissue damage. Consequently, antagonizing the CCR6 receptor to block this cell recruitment presents a promising therapeutic strategy for a wide range of immune-mediated disorders.

The Molecular Mechanism of CCR6 Signaling

As a class A GPCR, CCR6 transduces extracellular signals into intracellular responses upon ligand binding. The binding of CCL20 to CCR6 induces a conformational change in the receptor, initiating a cascade of intracellular events.

2.1 G Protein-Dependent Signaling The primary signaling pathway is mediated through the heterotrimeric G protein, Gαi.

-

Gαi Activation: Upon CCL20 binding, CCR6 activates the associated Gαi protein, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Gβγ Subunit Activation: The activation also causes the dissociation of the Gβγ subunit from the Gαi subunit. The liberated Gβγ subunit activates phospholipase C (PLC).

-

Downstream Effectors: PLC activation triggers an increase in intracellular calcium (Ca²⁺) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

These signaling events culminate in actin polymerization and cytoskeletal rearrangement, which are essential for the directed migration (chemotaxis) of the cell towards the CCL20 gradient.

Core Mechanism of Action of CCR6 Antagonists

CCR6 antagonists function by directly interfering with the CCR6-CCL20 axis. They bind to the CCR6 receptor, thereby preventing CCL20 from attaching and initiating the downstream signaling cascades that lead to immune cell recruitment. This blockade can be achieved through several mechanisms, including competitive inhibition at the orthosteric binding site or allosteric inhibition at a secondary site on the receptor.

By disrupting this interaction, antagonists effectively inhibit CCL20-induced calcium mobilization, ERK phosphorylation, and, most critically, chemotaxis. This prevents the migration of pathogenic Th17 cells and other CCR6-expressing immune cells into sites of inflammation, thereby reducing the inflammatory response and mitigating tissue damage.

Classes of CCR6 Antagonists & Quantitative Data

CCR6 antagonists are primarily categorized as small molecules or monoclonal antibodies. Each class has distinct pharmacological properties.

4.1 Small Molecule Antagonists These are orally bioavailable compounds that can penetrate tissues to block CCR6. Several have been developed, showing potent inhibition in preclinical models.

4.2 Monoclonal Antibody Antagonists These are highly specific biological agents that bind to extracellular domains of the CCR6 receptor, offering high affinity and long half-lives.

Table 1: Quantitative Potency of Selected CCR6 Antagonists

| Antagonist | Class | Target Species | Assay Type | Potency (IC₅₀ / Kᴅ) | Reference(s) |

|---|---|---|---|---|---|

| PF-07054894 | Small Molecule | Human | Chemotaxis | 5.7 nM (IC₅₀) | |

| CCX9664 | Small Molecule | Human | Chemotaxis | 24 nM (IC₅₀) | |

| IDOR-1117-2520 | Small Molecule | Human | Ca²⁺ Flux (FLIPR) | 62.9 nM (IC₅₀) | |

| IDOR-1117-2520 | Small Molecule | Human | Receptor Internalization | 20 nM (IC₅₀) | |

| h6H12 | Monoclonal Ab | Human | Binding & Neutralization | High Affinity (Value not specified) | |

| C6Mab-19 | Monoclonal Ab | Human | Flow Cytometry (Binding) | 1.8 x 10⁻¹⁰ M (Kᴅ) |

| Unnamed | Small Molecule | Human | Chemotaxis | <1 nM (IC₅₀) | |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᴅ is the equilibrium dissociation constant, with lower values indicating higher binding affinity.

Experimental Validation Protocols

The efficacy and mechanism of CCR6 antagonists are validated through a series of standardized in vitro and in vivo experiments.

5.1 In Vitro Functional Assays

Chemotaxis (Cell Migration) Assay

Principle: This assay quantitatively measures the ability of an antagonist to inhibit the directed migration of CCR6-expressing cells towards a CCL20 gradient.

Detailed Protocol:

-

Cell Preparation: CCR6-expressing cells (e.g., human T cells or a CCR6-transfected cell line) are harvested and resuspended in assay buffer.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the CCR6 antagonist (or vehicle control) for a specified time (e.g., 30 minutes at 37°C).

-

Assay Setup: A multi-well transwell plate is used, which contains a porous membrane (e.g., 5 µm pore size) separating an upper and lower chamber.

-

Chemoattractant Addition: CCL20 is added to the lower chamber of the plate to serve as the chemoattractant. Assay buffer without CCL20 is used for negative controls.

-

Cell Seeding: The antagonist-treated cells are seeded into the upper chamber.

-

Incubation: The plate is incubated for a period (e.g., 1-3 hours) at 37°C in a CO₂ incubator to allow for cell migration through the membrane.

-

Quantification: Migrated cells in the lower chamber are quantified. This can be done by cell counting using a flow cytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.

-

Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting inhibition versus antagonist concentration.

Calcium Mobilization (Flux) Assay

Principle: This assay measures the antagonist's ability to block the transient increase in intracellular calcium that occurs upon CCR6 activation by CCL20.

Detailed Protocol:

-

Cell Preparation: CCR6-expressing cells are harvested and washed.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C. The dye's fluorescence intensity increases upon binding to free Ca²⁺.

-

Washing: Excess dye is washed off, and cells are resuspended in a physiological buffer.

-

Assay Plate: Cells are plated into a microplate (e.g., 96-well, black-walled).

-

Signal Reading: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a suitable fluorometer. A baseline fluorescence reading is established.

-

Antagonist Addition: Varying concentrations of the CCR6 antagonist are added to the wells, and the plate is incubated for a short period.

-

Agonist Stimulation: An EC₈₀ concentration of CCL20 is added to stimulate the receptor, and fluorescence is continuously monitored for several minutes.

-

Data Analysis: The peak fluorescence signal post-stimulation is measured. The antagonist's effect is calculated as the percentage inhibition of the CCL20-induced calcium response, and an IC₅₀ value is generated.

References

- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CCR6 modulators and how do they work? [synapse.patsnap.com]

- 3. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a Novel Anti-Human CCR6 Monoclonal Antibody C6Mab-19 with the High Binding Affinity in Flow Cytometry [pubmed.ncbi.nlm.nih.gov]

The Impact of CCR6 Antagonism on Dendritic Cell Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, represent a critical axis in the orchestration of immune cell migration. This pathway is particularly pivotal for the trafficking of dendritic cells (DCs), the sentinels of the immune system, to sites of inflammation and lymphoid tissues. Dysregulation of the CCR6/CCL20 axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, antagonism of CCR6 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effect of CCR6 antagonists on dendritic cell trafficking, with a focus on the underlying mechanisms, experimental validation, and therapeutic potential. While "CCR6 antagonist 1" is used herein as a representative term, this document draws upon data from well-characterized antagonists such as PF-07054894 to illustrate the principles of CCR6 inhibition.

Introduction to the CCR6/CCL20 Axis in Dendritic Cell Migration

Immature dendritic cells (iDCs) reside in peripheral tissues where they continuously sample their environment for foreign antigens.[1] Upon encountering inflammatory stimuli, iDCs mature and migrate to secondary lymphoid organs to initiate adaptive immune responses.[2][3] The migration of iDCs to inflamed tissues is largely directed by the chemokine CCL20, which is produced by epithelial cells and other cells in response to pro-inflammatory signals.[1][4] iDCs express high levels of CCR6, enabling them to respond to CCL20 gradients and home to these sites.

Upon maturation, DCs downregulate CCR6 and upregulate other chemokine receptors, such as CCR7, which directs their subsequent migration to lymph nodes. The critical role of CCR6 in the initial recruitment of DCs to inflammatory sites makes it an attractive target for therapeutic intervention in diseases characterized by excessive immune cell infiltration.

Mechanism of Action of CCR6 Antagonists

CCR6 antagonists are molecules that bind to the CCR6 receptor and prevent its interaction with CCL20. This blockade inhibits the downstream signaling cascade that is normally initiated by ligand binding, thereby impeding the directed migration, or chemotaxis, of CCR6-expressing cells like iDCs. These antagonists can be small molecules or monoclonal antibodies that allosterically or competitively inhibit the receptor. The primary therapeutic effect of a CCR6 antagonist in the context of dendritic cell trafficking is the reduction of DC accumulation at sites of inflammation.

Quantitative Effects of CCR6 Antagonism on Cell Migration

While specific quantitative data for a compound generically named "this compound" on dendritic cell migration is not publicly available, we can extrapolate from data on well-characterized small molecule CCR6 antagonists like PF-07054894. These compounds have been shown to potently inhibit CCR6-mediated chemotaxis.

| Antagonist | Assay Type | Cell Type | IC50 | Reference |

| PF-07054894 | Chemotaxis | Human T Cells | 5.7 nM | |

| IDOR-1117-2520 | Calcium Flux | Recombinant Human CCR6-expressing cells | 63 nM | |

| IDOR-1117-2520 | β-arrestin Recruitment | Recombinant Human CCR6-expressing cells | 30 nM |

Note: The IC50 values presented are for T-cell chemotaxis or in recombinant cell lines, which are used as a proxy for dendritic cell responses due to the lack of specific public data for dendritic cells.

Signaling Pathways Modulated by CCR6 Antagonists

The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events essential for cell migration. A CCR6 antagonist blocks these initial steps.

As depicted in Figure 1, a CCR6 antagonist physically blocks the binding of CCL20 to the CCR6 receptor. This prevents the activation of the associated Gαi protein, thereby inhibiting downstream signaling cascades including phospholipase C (PLC) activation, subsequent inositol triphosphate (IP3) and diacylglycerol (DAG) production, intracellular calcium mobilization, and the activation of the PI3K/Akt and ERK pathways. These pathways are crucial for the cytoskeletal rearrangements, specifically actin polymerization, that are necessary for cell motility.

Experimental Protocols for Assessing Antagonist Efficacy

The efficacy of a CCR6 antagonist on dendritic cell trafficking can be evaluated through a series of in vitro and in vivo experiments.

In Vitro Chemotaxis Assay

The transwell migration assay, or Boyden chamber assay, is a standard method to quantify the chemotactic response of cells in vitro.

Protocol:

-

Cell Preparation: Culture and harvest immature dendritic cells. Resuspend the cells in migration buffer (e.g., serum-free RPMI) at a concentration of 1 x 10^6 cells/mL.

-

Antagonist Incubation: Incubate the dendritic cells with varying concentrations of the CCR6 antagonist or vehicle control for a predetermined time (e.g., 30 minutes at 37°C).

-

Assay Setup:

-

Add migration buffer containing a chemoattractant (e.g., 100 ng/mL recombinant human CCL20) to the lower chamber of a transwell plate with a porous membrane (typically 5-8 µm pore size for DCs).

-

Add the pre-incubated dendritic cell suspension to the upper chamber (the transwell insert).

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

-

Quantification:

-

Remove the transwell insert.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the migrated cells using a cell counter or flow cytometry.

-

-

Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells added to the insert. Determine the IC50 of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

Calcium Flux Assay

This assay measures the antagonist's ability to block CCL20-induced intracellular calcium mobilization, a key early event in chemokine receptor signaling.

Protocol:

-

Cell Loading: Load immature dendritic cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with the CCR6 antagonist or vehicle control.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer capable of kinetic readings.

-

Stimulation: Add CCL20 to the cell suspension to induce calcium flux and continue to record the fluorescence over time.

-

Data Analysis: Analyze the change in fluorescence intensity or ratio over time. The peak fluorescence indicates the magnitude of the calcium response. Compare the response in antagonist-treated cells to the control to determine the inhibitory effect.

In Vivo Dendritic Cell Trafficking Model

Animal models are essential to confirm the in vivo efficacy of a CCR6 antagonist. A common model involves tracking the migration of labeled dendritic cells to a site of inflammation.

Protocol:

-

Dendritic Cell Preparation and Labeling: Generate bone marrow-derived dendritic cells (BMDCs) from mice. Label the immature BMDCs with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Antagonist Administration: Administer the CCR6 antagonist or vehicle control to recipient mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Induction of Inflammation and DC Injection: Induce a localized inflammatory response in the mice (e.g., by subcutaneous injection of an adjuvant like lipopolysaccharide (LPS) in the footpad). Co-inject the fluorescently labeled BMDCs at the site of inflammation.

-

Tissue Harvest and Analysis: After a defined period (e.g., 24-48 hours), harvest the draining lymph nodes.

-

Quantification: Prepare single-cell suspensions from the lymph nodes and analyze by flow cytometry to quantify the number of fluorescently labeled dendritic cells that have migrated to the lymph nodes.

-

Data Analysis: Compare the number of migrated DCs in the antagonist-treated group to the vehicle-treated group to determine the in vivo inhibitory effect on DC trafficking.

Experimental and Logical Workflow

The development and validation of a CCR6 antagonist for its effect on dendritic cell trafficking follows a logical progression from in vitro characterization to in vivo validation.

Conclusion and Future Directions

The targeted inhibition of the CCR6/CCL20 axis presents a compelling strategy for the treatment of a wide range of inflammatory and autoimmune disorders. By preventing the initial recruitment of dendritic cells to sites of inflammation, CCR6 antagonists can disrupt a key step in the cascade of events that leads to chronic inflammation and tissue damage. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of novel CCR6 antagonists. Future research should focus on obtaining more specific quantitative data on the effects of these antagonists on various dendritic cell subsets and further elucidating their impact on the downstream adaptive immune response. The continued development of potent and selective CCR6 antagonists holds significant promise for the future of immunology and drug discovery.

References

- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR6 mediates dendritic cell localization, lymphocyte homeostasis, and immune responses in mucosal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR6-deficient mice have impaired leukocyte homeostasis and altered contact hypersensitivity and delayed-type hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of CC Chemokine Receptor 6 in Host Defense in a Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CCR6 in the Pathogenesis of Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperplasia and a dense infiltration of immune cells. The pathogenesis is complex, but research has increasingly highlighted the indispensable role of the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis. Central to the recruitment of pathogenic leukocytes into psoriatic lesions is the chemokine receptor CCR6 and its exclusive ligand, CCL20. This technical guide provides an in-depth examination of the CCR6/CCL20 axis in psoriasis, detailing its molecular mechanisms, signaling pathways, and the experimental evidence that underpins its significance. We present quantitative data on its expression, detailed experimental protocols for its study, and its validation as a promising therapeutic target for novel psoriasis treatments.

The CCR6/CCL20 Axis: Core Components

C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1][2][3][4] Its primary function is to direct the migration of leukocytes expressing it towards a gradient of its specific ligand, CCL20 (also known as Macrophage Inflammatory Protein-3 alpha, MIP-3α).[1]

-

CCR6 Expression: CCR6 is predominantly expressed on various subsets of immune cells, including:

-

Th17 cells: Virtually all human IL-17A, IL-17F, and IL-22-producing CD4+ T cells express CCR6. The transcription factor RORγt, which is critical for Th17 differentiation, also induces the expression of CCR6.

-

Regulatory T cells (Tregs): A subset of Treg cells also expresses CCR6, suggesting a complex role in immune regulation and migration to inflammatory sites.

-

γδ T cells: A significant population of IL-17 and IL-22-producing γδ T cells, which are potent effector cells in murine models of psoriasis, are CCR6+.

-

Other cells: Subsets of B cells and dendritic cells also express CCR6.

-

-

CCL20 Production: CCL20 is the sole high-affinity ligand for CCR6. Its expression is low in healthy skin but is strongly induced in keratinocytes and other skin cells by pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and particularly IL-17A. This inducibility creates a powerful chemotactic gradient that recruits CCR6-expressing cells to sites of inflammation.

Pathogenic Role of CCR6 in Psoriasis

The CCR6/CCL20 axis is a key driver of the inflammatory feedback loop that sustains psoriatic lesions. The process can be summarized as follows:

-

Initiation: An initial trigger (e.g., trauma, infection) causes keratinocytes and resident dendritic cells to produce inflammatory mediators, including IL-23.

-

Th17 Activation: IL-23 acts on memory T cells, promoting the survival and expansion of pathogenic Th17 cells.

-

Cellular Recruitment: Activated Th17 cells and other CCR6+ immune cells in circulation are recruited to the skin, migrating along a CCL20 gradient produced by stressed keratinocytes.

-

Inflammatory Amplification: Once in the skin, Th17 cells release effector cytokines, primarily IL-17A and IL-22. IL-17A potently stimulates keratinocytes to produce even more CCL20, along with other chemokines and antimicrobial peptides. This creates a self-sustaining positive feedback loop, leading to the massive recruitment of inflammatory cells that is characteristic of psoriatic plaques.

-

Epidermal Pathology: IL-22, also produced by CCR6+ cells, acts directly on keratinocytes to induce their hyperproliferation (acanthosis), a defining histological feature of psoriasis.

This entire cascade is critically dependent on the migration of pathogenic cells into the skin, a process orchestrated by the CCR6/CCL20 interaction. Disrupting this axis has been shown to ameliorate disease in preclinical models.

Quantitative Data: CCR6 and CCL20 Expression

Multiple studies have quantified the expression of CCR6 and CCL20, consistently showing significant upregulation in psoriatic patients compared to healthy controls.

Table 1: mRNA Expression of CCR6 and CCL20 in Psoriatic Skin

| Gene | Tissue Type | Relative mRNA Expression (Mean ± SD) | P-value vs. Control | Reference |

|---|---|---|---|---|

| CCL20 | Psoriatic Lesion | 1.1397 ± 0.0521 | <0.001 | |

| Normal Control Skin | 0.8681 ± 0.0308 | |||

| CCR6 | Psoriatic Lesion | 1.1103 ± 0.0538 | <0.001 |

| | Normal Control Skin | 0.9131 ± 0.0433 | | |

Table 2: CCR6 Expression in Peripheral Blood Mononuclear Cells (PBMCs)

| Gene | Source | CCR6 Expression (femtograms / 50 ng cDNA) | Comparison | Reference |

|---|---|---|---|---|

| CCR6 | Psoriatic Patients | ~1.8 | Significantly higher than healthy donors |

| | Healthy Donors | ~0.6 | | |

Table 3: Correlation of CCR6+ Cells with Disease Severity

| Cell Population | Location | Correlation with PASI Score | r-value | P-value | Reference |

|---|---|---|---|---|---|

| CCR6+ MCAM+ TEM Cells | Peripheral Blood | Positive correlation; parallels therapeutic response | N/A | N/A |

| IL-17+ T cells (subset of CCR6+) | Lesional Skin | Positive correlation | 0.400 | <0.05 | |

PASI: Psoriasis Area and Severity Index; MCAM: Melanoma Cell Adhesion Molecule; TEM: Effector Memory T cells.

Signaling Pathways and Logical Diagrams

The binding of CCL20 to CCR6 initiates a G-protein-mediated signaling cascade, leading to chemotaxis. The interplay between immune cells and keratinocytes forms a critical feedback loop in psoriasis.

Caption: CCR6 signaling cascade upon CCL20 binding, leading to chemotaxis.

Caption: Inflammatory feedback loop in psoriasis involving CCR6.

Key Experimental Protocols & Methodologies

The study of CCR6 in psoriasis relies on a combination of in vitro, in vivo, and ex vivo techniques.

Murine Models of Psoriasiform Dermatitis

Animal models are essential for dissecting the role of the CCR6/CCL20 axis in vivo.

-

IL-23 Injection Model:

-

Principle: Intradermal injection of recombinant IL-23 into the mouse ear recapitulates key features of psoriasis, including acanthosis, erythema, and immune cell infiltration, in a CCR6-dependent manner.

-

Methodology:

-

Wild-type (WT) and CCR6-deficient (Ccr6-/-) mice (e.g., C57BL/6 background) are used.

-

Recombinant murine IL-23 (e.g., 500 ng in 20 µL PBS) is injected intradermally into the ear pinna daily or every other day for a specified period (e.g., 14 days).

-

Control mice receive PBS injections.

-

Ear thickness is measured daily using a micrometer as an index of inflammation.

-

At the end of the experiment, ears are harvested for histology (H&E staining), quantitative PCR (for cytokine mRNA), and flow cytometry.

-

-

Expected Outcome: Ccr6-/- mice exhibit significantly reduced ear swelling, epidermal hyperplasia, and infiltration of IL-17/IL-22-producing cells compared to WT mice, demonstrating the necessity of CCR6 for the inflammatory response.

-

-

Imiquimod (IMQ) Model:

-

Principle: Topical application of IMQ, a TLR7 agonist, induces a robust inflammatory skin response that closely mimics human psoriasis, involving both γδ T cells and Th17 cells.

-

Methodology:

-

A daily dose (e.g., 62.5 mg) of 5% IMQ cream (e.g., Aldara) is applied to the shaved back and/or ear of mice for 5-7 consecutive days.

-

Skin inflammation is scored based on erythema, scaling, and thickness (modified PASI score).

-

Skin and draining lymph nodes are harvested for analysis.

-

-

Expected Outcome: Similar to the IL-23 model, Ccr6-/- mice or mice treated with CCR6 antagonists show a marked reduction in skin inflammation and pathogenic cell infiltration.

-

Analysis of Human and Murine Tissues

-

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Principle: To visualize the location and abundance of CCR6-expressing cells and CCL20 protein in skin biopsies.

-

Methodology:

-

Formalin-fixed, paraffin-embedded sections of psoriatic and normal skin are prepared.

-

Antigen retrieval is performed (e.g., citrate buffer, pH 6.0).

-

Sections are incubated with primary antibodies (e.g., rabbit anti-CCR6, goat anti-CCL20).

-

Detection is achieved using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen (e.g., DAB) for IHC, or a fluorescently-labeled secondary antibody for IF.

-

For co-localization, dual-labeling protocols are used with antibodies against cell markers (e.g., CD4 for T cells, K14 for keratinocytes).

-

-

-

Flow Cytometry:

-

Principle: To quantify the frequency of CCR6-expressing immune cell subsets in peripheral blood, dissociated skin, or lymph nodes.

-

Methodology:

-

Single-cell suspensions are prepared from blood (via PBMC isolation) or tissues (via enzymatic digestion, e.g., with collagenase/dispase).

-

Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, TCRγδ, CCR6, CLA).

-

For intracellular cytokine analysis, cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A), followed by fixation, permeabilization, and staining for IL-17A, IL-22, etc.

-

Data is acquired on a flow cytometer and analyzed to determine the percentage of specific populations (e.g., CD4+CCR6+IL-17A+ cells).

-

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Principle: To measure the mRNA expression levels of CCR6, CCL20, and related inflammatory genes.

-

Methodology:

-

Total RNA is extracted from skin biopsies or isolated cells.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using target-specific primers and probes (e.g., TaqMan assays) for CCR6, CCL20, IL17A, IL23A, etc.

-

Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB) and relative quantification is calculated using the ΔΔCt method.

-

-

Caption: Typical experimental workflow for the Imiquimod (IMQ) mouse model.

CCR6 as a Therapeutic Target

Given the pivotal role of the CCR6/CCL20 axis in recruiting pathogenic cells, its inhibition represents a highly attractive therapeutic strategy for psoriasis. Targeting this axis could prevent the initial accumulation and subsequent amplification of inflammatory cells in the skin, upstream of effector cytokines like IL-17 and IL-23.

Preclinical evidence strongly supports this approach:

-

CCR6 Deficiency: Genetic knockout of Ccr6 in mice prevents the development of psoriasis-like inflammation in both the IL-23 and IMQ models.

-

Antibody Blockade: Administration of blocking monoclonal antibodies against CCR6 or CCL20 significantly reduces disease severity in animal models. In one study, anti-CCR6 antibody treatment was superior to anti-IL-17 treatment at the same dose in reducing skin thickness and IL-17A-producing T cell infiltration.

-

Small Molecule Antagonists: Several orally available small molecule CCR6 antagonists (e.g., CCX2553) have been developed and shown to be effective in ameliorating skin inflammation in murine psoriasis models.

These findings collectively validate CCR6 as a druggable target and pave the way for the clinical development of CCR6-modulating therapies for psoriasis and potentially other Th17-mediated autoimmune diseases.

Conclusion

The CCR6/CCL20 chemokine axis is not merely a participant but a critical orchestrator in the pathogenesis of psoriasis. It forms the primary gateway for pathogenic Th17 and γδ T cells to enter the skin, where they initiate and sustain the chronic inflammation characteristic of the disease. The significant upregulation of both the receptor and its ligand in psoriatic lesions, combined with compelling functional data from preclinical models, firmly establishes the axis's central role. The successful validation of CCR6 as a therapeutic target in these models offers a promising new avenue for drug development, aiming to intercept the psoriatic inflammatory cascade at a key upstream checkpoint. Further investigation and clinical translation of CCR6 inhibitors could provide a novel class of therapies for patients with psoriasis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases [mdpi.com]

- 3. CCR6 as a possible therapeutic target in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CCR6 modulators and how do they work? [synapse.patsnap.com]

CCR6: A Pivotal Therapeutic Target in Rheumatoid Arthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of various immune cells, cytokines, and chemokines that collectively drive the inflammatory cascade within the synovium. Among the key players, the chemokine receptor CCR6 and its exclusive ligand, CCL20, have emerged as a critical axis in the recruitment and retention of pathogenic T helper 17 (Th17) cells in the inflamed joint. This technical guide provides a comprehensive overview of CCR6 as a therapeutic target in RA, detailing its signaling pathway, the quantitative evidence supporting its role, and the experimental protocols utilized to investigate its function and inhibition.

The CCR6/CCL20 Axis in Rheumatoid Arthritis

The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1] Its sole high-affinity ligand is the chemokine CCL20, also known as macrophage inflammatory protein-3 alpha (MIP-3α).[2] The CCR6/CCL20 axis plays a fundamental role in immune homeostasis and the orchestration of inflammatory responses.[3]

In the context of RA, the inflamed synovial tissue exhibits a significant upregulation of CCL20, produced by fibroblast-like synoviocytes (FLS), macrophages, and even Th17 cells themselves.[4][5] This elevated CCL20 concentration creates a chemotactic gradient that preferentially attracts CCR6-expressing cells, most notably pathogenic Th17 cells, into the synovial microenvironment. Upon arrival, these Th17 cells release a plethora of pro-inflammatory cytokines, including interleukin-17 (IL-17), IL-21, and IL-22, which further amplify the inflammatory response, stimulate osteoclastogenesis, and contribute to the progressive joint damage characteristic of RA.

Genetic evidence also supports the involvement of CCR6 in RA, with genome-wide association studies (GWAS) identifying CCR6 as a susceptibility locus for the disease in various populations.

Quantitative Evidence for the Role of CCR6 in RA

A substantial body of evidence underscores the heightened activity of the CCR6/CCL20 axis in RA patients and its correlation with disease severity.

Upregulation of CCR6 and CCL20 in RA

| Analyte | Sample Type | RA Patients | Healthy Controls/OA Patients | Key Findings | Reference(s) |

| CCL20 | Serum | Significantly higher | Lower levels | Positively correlated with CRP, ESR, and DAS28. Reduced by biologic DMARDs. | |

| CCL20 | Synovial Fluid | Notable amounts detected | - | Contributes to the recruitment of CCR6+ mononuclear cells. | |

| CCL20 & CCR6 mRNA | Synovial Tissue | Predominantly expressed | Lower to undetectable levels in OA | Abundant expression in RA synovial lining cells. | |

| CCR6+ Th17 Cells | Peripheral Blood | Significantly higher percentage | Lower percentage in healthy controls and OA patients | Expression of CCR6 and RORγt in Th17 cells is elevated. | |

| CCR6+ ILC3s | Synovial Fluid | Proportion positively correlated with tender and swollen joint counts | - | Levels of CCL20 in SF correlated with CCR6+ ILC number. |

Preclinical Efficacy of CCR6 Inhibition

Animal models of RA, particularly the collagen-induced arthritis (CIA) model in mice, have been instrumental in validating CCR6 as a therapeutic target.

| Intervention | Animal Model | Key Efficacy Readouts | Quantitative Results | Reference(s) |

| Anti-CCR6 Monoclonal Antibody | SKG mice (T cell transfer model) | Arthritis severity, Th17 cell migration | Substantially inhibited mouse arthritis. | |

| CCR6 Deficiency (CCR6-/- mice) | Collagen-Induced Arthritis (CIA) | Clinical signs of arthritis, anti-collagen antibody levels | Less severe clinical signs of arthritis and significantly reduced anti-collagen antibody levels compared to wild-type mice. | |

| CCX9664 (Small molecule CCR6 antagonist) | In vitro chemotaxis assay | Inhibition of CCR6-mediated chemotaxis of human PBMCs | IC50: 24 nM |

Signaling Pathway and Experimental Workflows

Visualizing the intricate signaling cascades and the experimental approaches to study them is crucial for a deeper understanding of CCR6's role in RA.

CCR6 Signaling Pathway in Rheumatoid Arthritis

The binding of CCL20 to CCR6 on Th17 cells initiates a signaling cascade that promotes cell migration and effector functions within the inflamed synovium.

Caption: CCR6 signaling cascade in RA.

Experimental Workflow: Evaluating a CCR6 Antagonist in a CIA Mouse Model

This workflow outlines the key steps in a preclinical study to assess the efficacy of a novel CCR6 antagonist.

Caption: Preclinical evaluation of a CCR6 antagonist.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an animal model of rheumatoid arthritis.

Materials:

-

Male DBA/1J mice, 8-10 weeks old.

-

Bovine or chicken type II collagen (CII).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

0.1 M acetic acid.

-

Syringes and needles.

Procedure:

-

Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.

-

Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare a second emulsion of CII in IFA. Inject 100 µL of this emulsion intradermally at a site different from the primary injection.

-

Monitoring: Begin monitoring for signs of arthritis around day 24. Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling extending to the ankle, 4 = ankylosis). The maximum score per mouse is 16.

Chemotaxis Assay

Objective: To assess the migration of CCR6-expressing cells towards a CCL20 gradient.

Materials:

-

Transwell inserts (5 µm pore size).

-

24-well plates.

-

Isolated CCR6+ cells (e.g., Th17 cells or a CCR6-transfected cell line).

-

Recombinant human or mouse CCL20.

-

Assay buffer (e.g., RPMI with 0.5% BSA).

-

Cell counter or flow cytometer.

Procedure:

-

Resuspend CCR6+ cells in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 600 µL of assay buffer containing varying concentrations of CCL20 (e.g., 0, 10, 50, 100 ng/mL) to the lower chambers of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

-

After incubation, remove the inserts and count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

Flow Cytometry for Th17 Cell Identification

Objective: To quantify the percentage of Th17 cells in a mixed cell population.

Materials:

-

Single-cell suspension from peripheral blood, spleen, or synovial fluid.

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Fluorochrome-conjugated antibodies against CD3, CD4, and IL-17A.

-

Fixation/Permeabilization buffer.

-

Flow cytometer.

Procedure:

-

Cell Stimulation: Stimulate the single-cell suspension with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

-

Surface Staining: Wash the cells and stain for surface markers (CD3 and CD4) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular IL-17A for 30 minutes at 4°C.

-

Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Gate on CD3+CD4+ T cells and then determine the percentage of IL-17A+ cells within this population.

Immunohistochemistry for CCR6 in Synovial Tissue

Objective: To visualize the expression and localization of CCR6 in synovial tissue.

Materials:

-

Paraffin-embedded synovial tissue sections.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Primary antibody against CCR6.

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB (3,3'-Diaminobenzidine) substrate.

-

Hematoxylin for counterstaining.

-

Microscope.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CCR6 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.

-

Visualization: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the localization and intensity of CCR6 staining.

Conclusion and Future Directions

The CCR6/CCL20 axis is a well-validated and compelling therapeutic target in rheumatoid arthritis. The preferential recruitment of pathogenic Th17 cells to the inflamed synovium via this axis is a critical step in the perpetuation of the disease. Preclinical studies have demonstrated that blockade of CCR6 can significantly ameliorate arthritis in animal models. While no CCR6-targeting therapies have yet been approved for clinical use in RA, several small molecule antagonists and monoclonal antibodies are in development. Future research should focus on the long-term safety and efficacy of these agents in clinical trials. Furthermore, a deeper understanding of the potential for redundancy in chemokine pathways within the RA synovium will be crucial for optimizing therapeutic strategies that target leukocyte trafficking. The continued investigation into the CCR6/CCL20 axis holds significant promise for the development of novel and more targeted therapies for patients suffering from rheumatoid arthritis.

References

- 1. rndsystems.com [rndsystems.com]

- 2. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CCR6 Antagonism on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 6 (CCR6) and its unique ligand, CCL20, represent a critical axis in the orchestration of immune responses and have been implicated in the pathogenesis of numerous inflammatory diseases and cancers. Consequently, the development of CCR6 antagonists is a focal point of therapeutic research. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by CCR6 antagonism. It summarizes key quantitative data, offers detailed experimental protocols for assessing antagonist activity, and presents visual representations of the involved molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of CCR6-targeted therapeutics.

Introduction to CCR6 Signaling

CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells. The interaction of CCR6 with its ligand, CCL20, triggers a cascade of intracellular signaling events that are crucial for the migration of these cells to sites of inflammation and tissue homeostasis. Dysregulation of the CCR6/CCL20 axis is a hallmark of several autoimmune disorders, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, as well as various forms of cancer, where it can promote tumor growth and metastasis.

CCR6 antagonists function by blocking the binding of CCL20 to the receptor, thereby inhibiting the downstream signaling cascades that mediate the recruitment of immune cells. This interference with immune cell trafficking forms the basis of their therapeutic potential.

Downstream Signaling Pathways Modulated by CCR6 Antagonists

The binding of CCL20 to CCR6 initiates signaling through multiple downstream pathways, primarily via Gαi-type G proteins. Antagonism of CCR6 disrupts these signaling events, leading to a reduction in cellular responses such as chemotaxis, proliferation, and cytokine production. The key pathways affected include:

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a crucial regulator of cell survival, proliferation, and migration. Activation of CCR6 leads to the phosphorylation and activation of AKT. CCR6 antagonists are expected to inhibit this phosphorylation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route activated by CCR6. This pathway is heavily involved in cell proliferation and differentiation. Inhibition of CCR6 has been shown to reduce the phosphorylation of ERK.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in the differentiation and function of Th17 cells. The CCR6/CCL20 axis can lead to the phosphorylation and activation of STAT3, promoting the expression of pro-inflammatory cytokines.

-

Calcium Mobilization: As a GPCR, CCR6 activation leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger that triggers various cellular processes, including chemotaxis.

-

β-Arrestin Recruitment: β-arrestins are important for GPCR desensitization and can also mediate G protein-independent signaling. The recruitment of β-arrestin to CCR6 is a key event following ligand binding.

The following diagram illustrates the primary downstream signaling pathways initiated by CCR6 activation, which are subsequently inhibited by CCR6 antagonists.

Quantitative Effects of CCR6 Antagonists

The efficacy of a CCR6 antagonist is determined by its ability to inhibit these downstream signaling events. This is typically quantified through various in vitro and cellular assays. The following tables summarize the quantitative data for representative CCR6 antagonists.

Table 1: Functional Inhibition by CCR6 Antagonists

| Antagonist | Assay | Cell Type | IC50 | Citation |

| IDOR-1117-2520 | Calcium Flux (FLIPR) | Recombinant human CCR6 expressing cells | 62.9 nM | [1] |

| Receptor Internalization | Recombinant human CCR6 expressing cells | 20 nM | [1] | |

| β-Arrestin Recruitment | Recombinant human CCR6 expressing cells | 30 nM | [2] | |

| Chemotaxis (B and T cells) | Human B and T cells | 50 nM (functional inhibition) | [1] | |

| 1C6 (mAb) | β-Arrestin Recruitment | hCCR6-expressing cells | 10.23 nM | [3] |

| Calcium Flux | hCCR6-RBL cells | No inhibition | ||

| Chemotaxis | hCCR6-expressing cells | 68% inhibition |

Table 2: Effects on Downstream Signaling Protein Phosphorylation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CCR6 antagonists on downstream signaling pathways.

In Vitro Chemotaxis Assay

This assay measures the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.

Principle: A Boyden chamber or a similar transwell system is used. CCR6-expressing cells are placed in the upper chamber, and a solution containing CCL20 is placed in the lower chamber. The antagonist is added to the upper chamber with the cells. The number of cells that migrate through the porous membrane to the lower chamber is quantified.

Protocol:

-

Cell Preparation:

-

Culture CCR6-expressing cells (e.g., Th17 cells, CCR6-transfected cell line) to optimal density.

-

Harvest and resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Place transwell inserts (e.g., 5 µm pore size for lymphocytes) into a 24-well plate.

-

Add 600 µL of RPMI 1640 medium containing CCL20 (e.g., 100 ng/mL) to the lower wells.

-

In the upper chamber, add 100 µL of the cell suspension.

-

For antagonist-treated wells, pre-incubate the cells with various concentrations of the CCR6 antagonist for 30 minutes at 37°C before adding them to the upper chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

-

-

Quantification of Migrated Cells:

-

Carefully remove the transwell inserts.

-

Collect the cells from the lower chamber.

-

Count the migrated cells using a hemocytometer, flow cytometer, or a fluorescent dye-based method (e.g., Calcein-AM staining).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control (CCL20 alone).

-

Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

-

Western Blotting for Phosphorylated Proteins (p-AKT, p-ERK)

This technique is used to detect and quantify the levels of phosphorylated signaling proteins in response to CCR6 activation and its inhibition by an antagonist.

Principle: Cell lysates are prepared from cells that have been stimulated with CCL20 in the presence or absence of a CCR6 antagonist. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of AKT and ERK.

Protocol:

-

Cell Treatment and Lysis:

-

Seed CCR6-expressing cells in a 6-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of the CCR6 antagonist for 1 hour.

-

Stimulate the cells with CCL20 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Calculate the percentage of inhibition of phosphorylation for each antagonist concentration.

-

Calcium Flux Assay

This assay measures the antagonist's ability to block the CCL20-induced increase in intracellular calcium.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon CCR6 activation by CCL20, intracellular calcium levels rise, causing an increase in the fluorescence of the dye. An antagonist will prevent this increase.

Protocol:

-

Cell Preparation:

-

Harvest CCR6-expressing cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES).

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

-

Assay Measurement:

-

Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add various concentrations of the CCR6 antagonist to the wells and incubate for a short period.

-

Add CCL20 to stimulate the cells and immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Determine the percentage of inhibition of the calcium response for each antagonist concentration.

-

Calculate the IC50 value from the dose-response curve.

-

CCR6-Responsive Reporter Gene Assay

This assay measures the transcriptional activity of pathways downstream of CCR6, such as NF-κB or CREB.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for transcription factors activated by CCR6 signaling (e.g., NF-κB response elements). Cells are co-transfected with this reporter construct and a CCR6 expression vector. Activation of CCR6 by CCL20 leads to the expression of the reporter gene, which can be quantified. An antagonist will inhibit this reporter gene expression.

Protocol:

-

Cell Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293) with a CCR6 expression plasmid and an NF-κB or CRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Also, co-transfect a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24-48 hours.

-

-

Cell Treatment:

-

Pre-treat the cells with various concentrations of the CCR6 antagonist for 1 hour.

-

Stimulate the cells with CCL20 (e.g., 100 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity in response to CCL20.

-

Determine the percentage of inhibition of luciferase activity for each antagonist concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

The development of potent and selective CCR6 antagonists holds significant promise for the treatment of a wide range of inflammatory and malignant diseases. A thorough understanding of how these antagonists modulate the intricate downstream signaling pathways of CCR6 is paramount for their successful clinical translation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the characterization and evaluation of novel CCR6-targeted therapeutics. By employing these methodologies, researchers can gain critical insights into the mechanism of action of CCR6 antagonists and accelerate the development of new and effective treatments.

References

- 1. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amino terminal recognition by a CCR6 chemokine receptor antibody blocks CCL20 signaling and IL-17 expression via β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of CCR6 Antagonists in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of C-C chemokine receptor 6 (CCR6) antagonists in various preclinical models of inflammatory and autoimmune diseases. The CCR6/CCL20 signaling axis plays a pivotal role in the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation, making it a promising therapeutic target. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

In Vivo Efficacy of CCR6 Antagonists

The following tables summarize the quantitative efficacy data for several CCR6 antagonists across different preclinical models, including psoriasis, experimental autoimmune encephalomyelitis (EAE), and inflammatory bowel disease (IBD).

Psoriasis Models

Antagonist: IDOR-1117-2520 [1][2][3]

-

Model: Imiquimod (Aldara®)-induced psoriasis in C57BL/6 mice.

-

Key Findings: Dose-dependently reduced ear thickness and infiltration of CCR6+ immune cells.[2][3] Efficacy was comparable to that of anti-IL-17 and anti-IL-23 antibodies.

| Dose | Primary Endpoint | Result | Statistical Significance |

| 0.5 mg/mL in drinking water | Reduction in ear thickness | Maximum efficacy observed | p < 0.0001 vs. vehicle |

| 50 mg/kg | Reduction in ear swelling | Significant reduction from 48h up to day 8 | p < 0.0001 vs. vehicle |

-

Model: IL-23-induced psoriasiform dermatitis in mice.

-

Key Findings: Successfully reduced ear swelling over a 7-day period and was superior to anti-IL-17A antibody treatment.

Antagonist: PF-07054894

-

Model: IL-23-induced skin inflammation in mice.

-

Key Findings: Demonstrated efficacy in a preclinical model of skin inflammation. The antagonist inhibited ear swelling to a similar extent as genetic ablation of CCR6.

Antagonist: CCX2553

-

Model: IL-23-induced ear swelling and topical imiquimod models in mice.

-

Key Findings: Ameliorated skin inflammation with a significant reduction in the number of IL-17-secreting γδ T cells in the inflamed skin.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Antagonist: Anti-hCCR6 Monoclonal Antibody

-

Model: Myelin oligodendrocyte glycoprotein (MOG)-induced EAE in humanized CCR6 mice (hCCR6-Tg/mCCR6-/-).

-

Key Findings: Attenuated clinical symptoms and reduced infiltration of inflammatory cells in the central nervous system.

| Treatment Regimen | Primary Endpoint | Result |

| Preventive and therapeutic | Clinical Score | Attenuation of clinical symptoms |

| Therapeutic | Infiltration of inflammatory cells in CNS | Reduced |

Inflammatory Bowel Disease (IBD) Models

Antagonist: MR120

-

Model: Trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice.

-

Key Findings: Showed protective action against colitis.

| Dose | Primary Endpoint | Result |

| 10 mg/kg (i.p., twice daily) | Macroscopic Score | Attenuated TNBS-induced colitis |

| 10 mg/kg (p.o., twice daily) | Macroscopic Score | Attenuated TNBS-induced colitis |

| 10 mg/kg (i.c., once daily) | Macroscopic Score | Attenuated TNBS-induced colitis |

Detailed Experimental Protocols

Imiquimod-Induced Psoriasis Model

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of CCR6 antagonists.

Materials:

-

Mice: C57BL/6 mice (female, 8-12 weeks old).

-

Inducing Agent: 5% imiquimod cream (Aldara®).

-

Vehicle Control: Vaseline Lanette cream or equivalent.

-

Test Compound: CCR6 antagonist at desired concentrations.

-

Calipers for measuring ear thickness.

Procedure:

-

Acclimatization: House mice for at least one week under standard laboratory conditions.

-

Shaving: Anesthetize the mice and shave a small area on the back.

-

Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.

-

Treatment: Administer the CCR6 antagonist or vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection, or in drinking water). Treatment can be prophylactic (starting before induction) or therapeutic (starting after disease onset).

-

Monitoring and Endpoints:

-

Measure ear thickness and body weight daily.

-

Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

-

At the end of the study, collect skin and spleen samples for further analysis.

-

-

Ex Vivo Analysis:

-

Histology: Process skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Flow Cytometry: Prepare single-cell suspensions from the skin and draining lymph nodes to quantify the infiltration of immune cell populations (e.g., CCR6+ T cells, γδ T cells).

-

Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-22) by ELISA or qPCR.

-

Myelin Oligodendrocyte Glycoprotein (MOG)-Induced EAE Model

Objective: To induce an autoimmune model of multiple sclerosis to assess the efficacy of CCR6 antagonists on neuroinflammation.

Materials:

-

Mice: C57BL/6 mice or humanized CCR6 mice (8-12 weeks old).

-

Antigen: MOG35-55 peptide.

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin (PTx).

-

Test Compound: CCR6 antagonist.

Procedure:

-

Emulsion Preparation: Emulsify the MOG35-55 peptide in CFA.

-

Immunization (Day 0): Anesthetize mice and inject the MOG/CFA emulsion subcutaneously at two sites on the flank. Administer PTx intraperitoneally.

-

Second PTx Injection (Day 2): Administer a second dose of PTx intraperitoneally.

-

Treatment: Administer the CCR6 antagonist or vehicle control as per the experimental design.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Hind limb paralysis.

-

4: Hind and forelimb paralysis.

-

5: Moribund state.

-

-

Endpoint and Analysis (typically 21-28 days post-immunization):

-

Collect spinal cords and brains.

-

Histology: Analyze tissue sections for inflammatory cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).

-

Flow Cytometry: Isolate mononuclear cells from the CNS to analyze the composition of infiltrating immune cells.

-

Signaling Pathways and Experimental Workflows

CCR6 Signaling Pathway

The binding of the chemokine CCL20 to its receptor CCR6 on immune cells triggers a cascade of intracellular signaling events, leading to chemotaxis, cell activation, and proliferation. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways.

Caption: CCR6 signaling cascade upon CCL20 binding.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel CCR6 antagonist in a preclinical model of inflammation.

References

CCR6 Antagonism: A Therapeutic Strategy for Neuroinflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, represent a critical signaling axis in the pathogenesis of various autoimmune and inflammatory diseases, including neuroinflammatory conditions like multiple sclerosis. This axis plays a pivotal role in the migration and recruitment of pro-inflammatory T helper 17 (Th17) cells into the central nervous system (CNS), a key event in the initiation and propagation of neuroinflammation. Consequently, the development of CCR6 antagonists has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the rationale for targeting CCR6 in neuroinflammatory diseases, summarizes preclinical data for representative CCR6 antagonists, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

The CCR6/CCL20 Axis in Neuroinflammation

The chemokine receptor CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1][2][3] Its sole high-affinity ligand, CCL20 (also known as macrophage inflammatory protein-3α or MIP-3α), is upregulated in inflamed tissues, including the CNS in neuroinflammatory conditions.[1][4]

The binding of CCL20 to CCR6 initiates a signaling cascade that leads to the chemotaxis of CCR6-expressing cells towards the site of inflammation. In the context of neuroinflammation, this process is crucial for the infiltration of pathogenic Th17 cells across the blood-brain barrier into the CNS. These Th17 cells are major producers of pro-inflammatory cytokines such as IL-17, IL-21, and IL-22, which contribute to the demyelination and neuronal damage characteristic of diseases like multiple sclerosis. Therefore, blocking the CCR6/CCL20 interaction with a CCR6 antagonist is a rational approach to mitigate neuroinflammation.

Signaling Pathway

The interaction of CCL20 with CCR6 triggers intracellular signaling through G-protein dependent and independent pathways, ultimately leading to cell migration and activation.

Preclinical Efficacy of CCR6 Antagonists

While a specific compound designated "CCR6 antagonist 1" is not extensively characterized in publicly available literature, several other CCR6 antagonists have demonstrated promising efficacy in preclinical models of neuroinflammatory diseases, primarily Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Data Summary

The following table summarizes the effects of different CCR6 antagonists in preclinical studies.

| Antagonist Type | Model | Key Findings | Reference |

| Monoclonal Antibody (e.g., 6H12) | EAE (mouse model) | Attenuated clinical symptoms of EAE. Reduced infiltration of inflammatory cells into the CNS. Effective in both preventive and therapeutic regimens. | |

| Small Molecule (e.g., CCX2553) | Psoriasis (mouse model) | Ameliorated inflammation. | |

| Small Molecule (e.g., IDOR-1117-2520) | In vitro | Potent inhibition of CCL20-mediated calcium flow and signaling. Functional inhibition of B and T cell chemotaxis. | |

| Peptide Antagonist (e.g., CCL20(6-70)) | EAE (mouse model) | Impaired development of EAE. Reduced priming of autoreactive CD4+ T cells. |

Key Experimental Protocols

The evaluation of CCR6 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

This assay assesses the ability of a CCR6 antagonist to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.

Methodology:

-

Cell Preparation: Isolate CCR6-expressing cells (e.g., Th17 cells, or a cell line transfected to express CCR6).

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Loading:

-

Lower wells: Add CCL20 chemoattractant.

-

Upper wells: Add the cell suspension pre-incubated with varying concentrations of the CCR6 antagonist or vehicle control.

-

-

Incubation: Incubate the chamber to allow cell migration through the membrane.

-

Quantification: Quantify the number of migrated cells in the lower chamber using a plate reader (for fluorescently labeled cells) or by cell counting.

-

Analysis: Calculate the percentage of inhibition of chemotaxis at different antagonist concentrations to determine the IC50 value.

This assay measures the antagonist's ability to block CCL20-induced intracellular calcium release, a key event in GPCR signaling.

Methodology:

-

Cell Preparation: Load CCR6-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Antagonist Addition: Add the CCR6 antagonist at various concentrations and incubate.

-

Agonist Stimulation: Add CCL20 to stimulate the cells.

-

Fluorescence Measurement: Record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

Analysis: Determine the inhibitory effect of the antagonist on the CCL20-induced calcium flux to calculate the IC50.

In Vivo Models

EAE is the most commonly used animal model to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutics.

Methodology:

-

Induction of EAE:

-

Immunize mice with an emulsion of a myelin antigen (e.g., Myelin Oligodendrocyte Glycoprotein 35-55, MOG35-55) and Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

-

-

Treatment Regimens:

-

Prophylactic: Administer the CCR6 antagonist starting from the day of immunization.

-

Therapeutic: Begin treatment after the onset of clinical signs.

-

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Histopathological Analysis: At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining).

-

Immunophenotyping: Isolate immune cells from the CNS, spleen, and lymph nodes and analyze the populations of different T cell subsets (e.g., Th17, Treg) by flow cytometry.

Experimental Workflow for Preclinical Evaluation

Future Directions and Clinical Perspective

The compelling preclinical data for various CCR6 antagonists underscore the therapeutic potential of this target for neuroinflammatory diseases. Several CCR6 antagonists are in early stages of clinical development for inflammatory conditions. For instance, PF-07054894 is a small molecule antagonist of CCR6 that has undergone a Phase 1 clinical trial for inflammatory bowel disease. The successful translation of these findings to the clinic for neuroinflammatory disorders will depend on careful dose selection, patient stratification, and the identification of appropriate biomarkers to monitor target engagement and therapeutic response.

Conclusion

Targeting the CCR6/CCL20 axis with specific antagonists represents a highly promising and targeted approach for the treatment of neuroinflammatory diseases. The ability to prevent the migration of pathogenic Th17 cells into the CNS offers a mechanism to interrupt a key step in the inflammatory cascade. The experimental protocols and preclinical data outlined in this guide provide a solid foundation for researchers and drug developers working to advance CCR6 antagonists from the laboratory to the clinic, with the ultimate goal of providing new therapeutic options for patients suffering from these debilitating conditions.

References

- 1. Pleiotropic Immune Functions of Chemokine Receptor 6 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of CCR6 Antagonists in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, represent a critical axis in the orchestration of the tumor microenvironment (TME). This axis is instrumental in the recruitment of immunosuppressive immune cells, particularly regulatory T cells (Tregs) and T helper 17 (Th17) cells, which contribute to tumor immune evasion and progression. Consequently, the development of CCR6 antagonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the CCR6-CCL20 axis as a therapeutic target, summarizing the preclinical and clinical landscape of CCR6 antagonists. It details the underlying signaling pathways, presents available quantitative data on antagonist efficacy, and provides comprehensive experimental protocols for their evaluation.

The CCR6-CCL20 Axis: A Key Player in the Tumor Microenvironment

The chemokine receptor CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including Tregs, Th17 cells, B cells, and immature dendritic cells[1]. Its sole ligand, CCL20, is often overexpressed by tumor cells and tumor-associated macrophages (TAMs) in a multitude of cancers, including breast, colorectal, hepatocellular, and pancreatic cancers[2][3].

The binding of CCL20 to CCR6 triggers a signaling cascade that mediates the chemotaxis of these immune cells to the tumor site. The influx of Tregs into the TME is a major mechanism of immune suppression, as they inhibit the function of cytotoxic CD8+ T cells, which are essential for anti-tumor immunity. Th17 cells have a more complex, context-dependent role in cancer, but can also contribute to a pro-tumorigenic inflammatory environment[1][4]. Furthermore, the CCR6-CCL20 axis can directly promote cancer cell proliferation, migration, and invasion in an autocrine or paracrine manner.

CCR6 Antagonists: Mechanism of Action and Therapeutic Potential

CCR6 antagonists are designed to block the interaction between CCR6 and CCL20, thereby inhibiting the downstream signaling pathways responsible for immune cell trafficking and cancer cell motility. These antagonists can be broadly categorized into two main classes: small molecule inhibitors and monoclonal antibodies.

By disrupting the recruitment of Tregs to the tumor, CCR6 antagonists are hypothesized to shift the balance of the TME from an immunosuppressive to an immunopermissive state. This can enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), by allowing for a more robust anti-tumor T-cell response.

Quantitative Data on CCR6 Antagonists